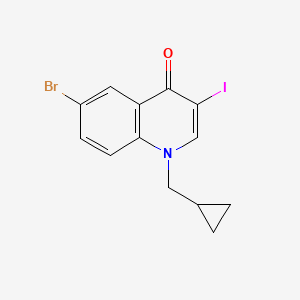![molecular formula C60H122O9 B12093843 Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)
Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester is a complex organic compound known for its unique structural properties and diverse applications. This compound is a type of ester, specifically a triester of trimethylolpropane and isooctadecanoic acid. It is often used in various industrial applications due to its stability and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester typically involves the esterification of trimethylolpropane with isooctadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction, followed by purification steps to isolate the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction temperatures, catalyst concentrations, and purification processes to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of trimethylolpropane and isooctadecanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and alkanes.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.
Major Products
Hydrolysis: Trimethylolpropane and isooctadecanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Applications De Recherche Scientifique
Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its excellent thermal and oxidative stability.
Mécanisme D'action
The mechanism by which Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester exerts its effects is primarily through its interaction with lipid membranes and proteins. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylolpropane triisostearate
- Trimethylolpropane trioleate
- Trimethylolpropane tricaprylate
Uniqueness
Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers superior thermal stability and oxidative resistance, making it particularly valuable in high-temperature industrial applications.
This detailed overview provides a comprehensive understanding of Isooctadecanoicacid, 1,1’-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester, covering its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C60H122O9 |
|---|---|
Poids moléculaire |
987.6 g/mol |
Nom IUPAC |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;16-methylheptadecanoic acid |
InChI |
InChI=1S/3C18H36O2.C6H14O3/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-6(3-7,4-8)5-9/h3*17H,3-16H2,1-2H3,(H,19,20);7-9H,2-5H2,1H3 |
Clé InChI |
PHMFOWQZOHAHQY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)




![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)


![[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid](/img/structure/B12093838.png)
